|A-Cyano-2,3,4,5,6-pentafluorocinnamic acid
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Overview
Description
A-Cyano-2,3,4,5,6-pentafluorocinnamic acid: is a chemical compound with the molecular formula C10H2F5NO2 and a molecular weight of 263.12 g/mol . It is also known by its systematic name, 2-Cyano-3-(2,3,4,5,6-pentafluorophenyl)-2-propenoic acid . This compound is notable for its use as a matrix substance in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) .
Preparation Methods
The synthesis of A-Cyano-2,3,4,5,6-pentafluorocinnamic acid typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of acetic acid . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
A-Cyano-2,3,4,5,6-pentafluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
A-Cyano-2,3,4,5,6-pentafluorocinnamic acid has several scientific research applications:
Biology: In biological research, it aids in the identification and characterization of biomolecules.
Medicine: It is utilized in the study of drug interactions and the identification of potential biomarkers.
Industry: The compound is employed in the development of new materials and the analysis of complex mixtures.
Mechanism of Action
The mechanism of action of A-Cyano-2,3,4,5,6-pentafluorocinnamic acid in MALDI-MS involves the absorption of laser energy, which leads to the desorption and ionization of the analyte molecules. The compound acts as a matrix, facilitating the transfer of energy from the laser to the analyte, resulting in the formation of ions that can be detected and analyzed . The molecular targets and pathways involved are primarily related to the ionization process in mass spectrometry.
Comparison with Similar Compounds
A-Cyano-2,3,4,5,6-pentafluorocinnamic acid can be compared with other similar compounds such as:
2,3,4,5,6-Pentafluorocinnamic acid: Lacks the cyano group, which affects its reactivity and applications.
2-Cyano-3-(2,3,4,5,6-pentafluorophenyl)-2-propenoic acid: Another name for A-Cyano-2,3,4,5,6-pentafluorocinnamic acid.
Pentafluorophenyl acrylate: Similar structure but different functional groups, leading to different reactivity and uses.
The uniqueness of A-Cyano-2,3,4,5,6-pentafluorocinnamic acid lies in its combination of a cyano group and multiple fluorine atoms, which confer specific properties useful in mass spectrometry and other applications .
Properties
CAS No. |
1097814-03-3 |
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Molecular Formula |
C10H2F5NO2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H2F5NO2/c11-5-4(1-3(2-16)10(17)18)6(12)8(14)9(15)7(5)13/h1H,(H,17,18)/b3-1+ |
InChI Key |
LYNQRDIQUFMLTI-HNQUOIGGSA-N |
Isomeric SMILES |
C(=C(\C#N)/C(=O)O)\C1=C(C(=C(C(=C1F)F)F)F)F |
Canonical SMILES |
C(=C(C#N)C(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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